(H-Cys-4MbetaNA)2

Description

Contextualization of Designed Biologically Active Molecules in Chemical Biology

Chemical biology utilizes the principles and techniques of chemistry to understand and manipulate biological systems. wikipedia.org A central theme in this discipline is the use of small molecules to probe and perturb biological pathways. nih.gov Designed biologically active molecules are at the heart of this approach. Unlike molecules discovered through random screening of natural products or synthetic libraries, designed molecules are often created with a specific biological question or therapeutic goal in mind. europa.eu This rational design process can be guided by the three-dimensional structure of the target biomolecule, leading to compounds with high affinity and selectivity. mdpi.com

The impact of these designed molecules is profound. They can serve as chemical tools to elucidate the function of proteins, map signaling pathways, and validate new drug targets. nih.gov Furthermore, by incorporating specific chemical motifs, researchers can create molecules with novel functionalities, such as fluorescent probes for cellular imaging or agents that can induce protein dimerization or degradation. nih.gov This ability to custom-build molecules to interact with the machinery of life in predictable ways is a powerful engine for both fundamental biological discovery and the development of new therapeutic agents. europa.eu

Rationale for Investigating Peptide-Derived and Naphthylamide-Containing Compounds

Peptides, short chains of amino acids, are a particularly attractive scaffold for the design of biologically active molecules. They offer a number of advantages, including high biological activity and specificity, as they can mimic the interactions of natural protein ligands. nih.gov The modular nature of peptides allows for systematic modification and optimization of their structure-activity relationships. nih.gov However, natural peptides often suffer from poor metabolic stability and low cell permeability. To overcome these limitations, medicinal chemists often incorporate non-natural amino acids or other chemical modifications.

One such modification is the incorporation of a naphthylamide moiety. The naphthalene (B1677914) scaffold is a common feature in many biologically active compounds and approved drugs. acs.org Its rigid, aromatic structure can provide a well-defined framework for interacting with biological targets, often through hydrophobic and pi-stacking interactions. Attaching a naphthylamide group to a peptide can enhance its binding affinity and selectivity for a target protein. Furthermore, the lipophilic nature of the naphthyl group can improve the pharmacokinetic properties of the peptide, such as its ability to cross cell membranes. The investigation of peptide-derived compounds containing naphthylamide, such as (H-Cys-4MbetaNA)2, is therefore driven by the goal of combining the biological specificity of peptides with the favorable physicochemical properties of the naphthylamide group.

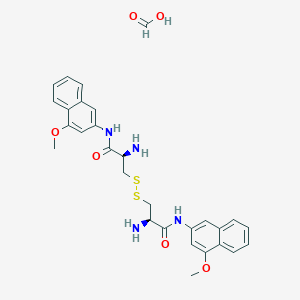

The compound this compound is a dimer of cysteine linked to a 4-methoxy-beta-naphthylamide group. The cysteine component is a sulfur-containing amino acid that can form disulfide bonds, allowing for the creation of a dimeric structure. wikipedia.org This dimerization can be crucial for biological activity, as it may allow the molecule to simultaneously engage two binding sites on a target protein or to bridge two separate protein molecules.

Overview of Contemporary Methodologies in Complex Molecule Characterization

The characterization of complex molecules like this compound requires a suite of advanced analytical techniques to determine their structure, purity, and properties. A multi-faceted approach is often necessary to gain a comprehensive understanding of these molecules. ijsetpub.com

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound with high accuracy. researchgate.net Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize the molecule for analysis. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule, providing valuable information about its structure and sequence. ijsetpub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insights into the atomic-level structure of a molecule. researchgate.net One-dimensional NMR (e.g., ¹H and ¹³C NMR) can identify the different chemical environments of the atoms within the molecule, while two-dimensional NMR techniques (e.g., COSY, HSQC) can reveal how these atoms are connected, allowing for the complete elucidation of the molecular structure.

Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a compound and for isolating it from a mixture. theanalyticalscientist.com By coupling HPLC with a mass spectrometer (LC-MS), researchers can separate and identify the components of a complex sample in a single experiment. ijsetpub.com

Spectroscopic Methods , including Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy, provide information about the functional groups present in a molecule and its electronic properties. nih.govlsu.edu Circular Dichroism (CD) spectroscopy is particularly useful for studying the secondary structure of peptides and proteins. ijsetpub.com

Below is an interactive data table summarizing these methodologies:

| Methodology | Information Obtained | Application in Characterizing this compound |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Confirmation of the molecular mass of the dimeric compound and sequencing of the cysteine-naphthylamide monomer. |

| Nuclear Magnetic Resonance (NMR) | Atomic connectivity and 3D structure | Elucidation of the precise chemical structure, including the attachment point of the naphthylamide to the cysteine and the stereochemistry. |

| High-Performance Liquid Chromatography (HPLC) | Purity and separation of components | Assessment of the purity of the synthesized compound and isolation of the final product. |

| Infrared (IR) Spectroscopy | Presence of functional groups | Identification of characteristic vibrations for the amide, amine, aromatic, and thiol/disulfide groups. |

| UV-Visible Spectroscopy | Electronic transitions | Characterization of the absorption properties of the naphthylamide chromophore. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H32N4O6S2 |

|---|---|

Molecular Weight |

596.7 g/mol |

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2-amino-3-[(4-methoxynaphthalen-2-yl)amino]-3-oxopropyl]disulfanyl]-N-(4-methoxynaphthalen-2-yl)propanamide;formic acid |

InChI |

InChI=1S/C28H30N4O4S2.CH2O2/c1-35-25-13-19(11-17-7-3-5-9-21(17)25)31-27(33)23(29)15-37-38-16-24(30)28(34)32-20-12-18-8-4-6-10-22(18)26(14-20)36-2;2-1-3/h3-14,23-24H,15-16,29-30H2,1-2H3,(H,31,33)(H,32,34);1H,(H,2,3)/t23-,24-;/m0./s1 |

InChI Key |

HNBNBFMISWQNDS-UKOKCHKQSA-N |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CSSC[C@@H](C(=O)NC3=CC4=CC=CC=C4C(=C3)OC)N)N.C(=O)O |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C(=C3)OC)N)N.C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization Methodologies

Retrosynthetic Analysis for Complex Peptide-Conjugate Scaffolds

A retrosynthetic analysis of (H-Cys-4MbetaNA)2 reveals several key disconnections. The principal disconnection is the disulfide bond, which simplifies the target molecule into two identical monomeric units of H-Cys-4MbetaNA. This monomer can be further disconnected at the amide bond between the cysteine residue and the 4-methoxy-β-naphthylamine moiety. This leads to two primary building blocks: a suitably protected cysteine derivative and 4-methoxy-β-naphthylamine. This strategic dismantling of the target molecule into simpler, more manageable precursors is fundamental to devising a coherent and efficient synthetic plan. The choice of protecting groups for the cysteine's amine and thiol functionalities is a critical consideration at this stage to ensure compatibility with subsequent reaction conditions.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Novel Side Chain Incorporation

Solid-Phase Peptide Synthesis (SPPS) offers a streamlined and efficient method for the assembly of the peptide backbone. peptide.combachem.com In the context of this compound, SPPS can be adapted to incorporate the cysteine residue onto a solid support. nih.gov A common strategy involves using a pre-loaded resin with the C-terminal amino acid, in this case, a protected cysteine. peptide.com The synthesis proceeds by sequential deprotection of the N-terminal protecting group (commonly Fmoc) and coupling of the subsequent amino acid. For this specific molecule, the "peptide" is a single amino acid, cysteine. The adaptation of SPPS here involves the on-resin modification of the cysteine's carboxyl group to form the naphthylamide, or more commonly, the synthesis of the protected H-Cys-4MbetaNA monomer in solution followed by dimerization.

The efficiency of SPPS is heavily reliant on the choice of coupling reagents and reaction conditions, especially when dealing with sterically hindered or unusual amino acids.

| SPPS Parameter | Consideration for this compound Synthesis | Common Reagents/Conditions |

| Resin | Choice depends on the desired C-terminal functionality (amide). | Rink Amide resin |

| Nα-Protecting Group | Must be stable during coupling but easily removable. | Fmoc (Fluorenylmethyloxycarbonyl) |

| Side-Chain Protection | Crucial for the cysteine thiol to prevent side reactions. | Trt (Trityl), Mmt (4-Methoxytrityl) |

| Coupling Reagents | To facilitate efficient amide bond formation. | HBTU, HATU, DIC/Oxyma |

| Deprotection Reagent | For removal of the Nα-protecting group in each cycle. | 20% Piperidine in DMF |

Solution-Phase Synthesis Techniques for Naphthylamide Functionalization

The formation of the amide bond between the cysteine's carboxyl group and the amino group of 4-methoxy-β-naphthylamine is a critical step that can be effectively carried out using solution-phase synthesis techniques. nih.gov This approach offers greater flexibility in terms of reaction scale and purification of intermediates. The coupling reaction typically involves the activation of the carboxylic acid of a fully protected cysteine derivative. thieme-connect.de

Commonly used coupling reagents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt) to minimize racemization. springernature.com The reaction is typically performed in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF). Purification of the resulting protected Cys-4MbetaNA monomer is generally achieved through chromatographic techniques to ensure high purity before proceeding to the dimerization step.

Orthogonal Protecting Group Strategies in Multi-Component Synthesis

The successful synthesis of this compound is critically dependent on the implementation of an orthogonal protecting group strategy. researchgate.netbachem.com This ensures that specific protecting groups can be selectively removed without affecting others, allowing for a controlled and stepwise synthesis. researchgate.netbachem.com For the Cys-4MbetaNA monomer, at least two orthogonal protecting groups are required: one for the N-terminal amine and one for the cysteine's thiol group.

A common and effective strategy is the use of the base-labile Fmoc group for the N-terminus and an acid-labile group for the thiol side chain. peptide.com The trityl (Trt) group is a popular choice for protecting the cysteine thiol, as it is stable to the basic conditions used for Fmoc removal but can be cleaved under mildly acidic conditions, which are often employed in the final deprotection and cleavage from the resin in SPPS. peptide.comnih.gov Other potential thiol protecting groups include the highly acid-labile 4-methoxytrityl (Mmt) group. nih.gov

| Protecting Group | Functionality Protected | Cleavage Conditions | Orthogonality |

| Fmoc | N-terminal amine | 20% Piperidine in DMF | Orthogonal to acid-labile groups |

| Trt (Trityl) | Cysteine thiol | Mild acid (e.g., TFA) | Orthogonal to base-labile groups |

| Mmt (4-Methoxytrityl) | Cysteine thiol | Very mild acid (e.g., 1% TFA in DCM) | Orthogonal to base-labile groups |

| Acm (Acetamidomethyl) | Cysteine thiol | Iodine, Mercury(II) acetate | Orthogonal to both acid and base-labile groups |

Stereochemical Control and Diastereomeric Purity Assessment in Synthesis

Maintaining the stereochemical integrity of the cysteine residue is paramount throughout the synthesis. The α-carbon of cysteine is a chiral center, and racemization can occur, particularly during the activation of the carboxyl group for amide bond formation. The use of coupling additives like HOBt or Oxyma Pure can help to suppress this side reaction. nih.gov

Upon dimerization through disulfide bond formation, two chiral centers are present in the molecule. This can potentially lead to the formation of diastereomers (L,L and D,D enantiomers, and the L,D meso-compound). The desired product is typically the homochiral L,L-diastereomer.

The diastereomeric purity of the final this compound product, as well as intermediates, is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. unh.educreative-biolabs.com Comparison of the retention times of the synthesized product with those of authentic standards of the different stereoisomers can confirm the stereochemical purity. nih.gov

Bioconjugation Chemistry for Dimeric Construct Formation

The formation of the dimeric structure of this compound is achieved through the creation of a disulfide bond between two molecules of the Cys-4MbetaNA monomer. This is a classic example of bioconjugation, specifically, the oxidation of two thiol groups. nih.gov

After the synthesis and purification of the protected monomer, the thiol protecting groups are selectively removed. The resulting free thiol-containing monomers are then subjected to mild oxidizing conditions to facilitate the formation of the disulfide bridge. nih.gov Common methods for disulfide bond formation include air oxidation, often catalyzed by a change in pH, or the use of mild oxidizing agents such as dimethyl sulfoxide (DMSO) or iodine. rsc.org The progress of the dimerization reaction can be monitored by HPLC, observing the disappearance of the monomer peak and the appearance of the dimer peak. chemistryviews.org

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

To investigate the structure-activity relationship (SAR) of this compound, a series of analogues and derivatives can be synthesized. ucl.ac.uk These modifications can provide valuable insights into the structural features that are crucial for the molecule's biological activity.

Systematic modifications can be made to different parts of the molecule:

The Naphthylamine Moiety: The methoxy group on the naphthylamine ring can be replaced with other substituents (e.g., hydrogen, hydroxyl, or alkyl groups) to probe the electronic and steric requirements at this position.

The Dimeric Linkage: The disulfide bond can be replaced with other types of linkages, such as a thioether bond, to assess the importance of the disulfide bridge for the molecule's activity and stability.

The synthesis of these analogues would follow similar synthetic strategies as outlined above, with the appropriate modifications to the starting materials and reaction conditions.

Systematic Side Chain Modifications

The thiol group of the cysteine residue is a primary target for systematic modification due to its high nucleophilicity and reactivity. ahajournals.orgmdpi.com These modifications can influence the compound's stability, reactivity, and interaction with biological targets. Common modifications include oxidation, alkylation, and acylation of the sulfhydryl group.

The thiol side chain of cysteine can undergo various oxidative post-translational modifications, which can be either reversible or irreversible. ahajournals.org Reversible modifications include the formation of S-nitrosothiols (SNO), S-glutathionylation, and sulfenic acids, while irreversible modifications often lead to sulfinic or sulfonic acids. ahajournals.org These oxidative changes can be mimicked in synthetic strategies to produce analogues with altered redox properties.

Table 1: Examples of Systematic Side Chain Modifications on the Cysteine Moiety

| Modification Type | Reagent/Process | Resulting Functional Group | Potential Impact |

| Oxidation | Performic Acid | Sulfonic Acid (-SO3H) | Increased polarity and acidity. nih.govacs.org |

| S-Nitrosylation | Nitric Oxide Donor | S-Nitrosothiol (-SNO) | Introduction of a redox-active group. ahajournals.org |

| Alkylation | Iodoacetamide | S-Carboxamidomethylcysteine | Neutral, stable modification. |

| Arylation | 2,4-Dinitrofluorobenzene | S-Dinitrophenylcysteine | Introduction of an aromatic moiety. |

| Acylation | Acetic Anhydride | S-Acetylcysteine | Thioester formation, potentially labile. |

These modifications provide a toolbox for fine-tuning the characteristics of this compound, enabling a systematic investigation of how changes at the cysteine side chain impact its function.

Linker Chemistry Variations

Homobifunctional crosslinkers with reactive groups for sulfhydryls, such as maleimides, can replace the native disulfide bond with a non-reducible linkage. thermofisher.com The length and chemical nature of the carbon chain separating the two reactive ends of the crosslinker can be systematically varied to alter the distance and geometric relationship between the two cysteine moieties. This allows for the exploration of how linker length and rigidity affect the compound's activity.

Heterobifunctional linkers can also be employed to introduce asymmetry into the dimer or to attach other molecules of interest, such as fluorescent probes or affinity tags. nih.gov The choice of linker chemistry is a powerful tool for modulating the architecture of the dimeric compound.

Table 2: Examples of Linker Chemistry Variations for Cysteine Dimers

| Linker Type | Example Reagent | Linkage Formed | Key Feature |

| Disulfide | Air Oxidation | -S-S- | Reducible, native-like linkage. |

| Thioether (short) | 1,2-Bis(maleimido)ethane | Thioether | Short, stable, non-reducible linkage. |

| Thioether (long) | 1,8-Bis(maleimido)diethyleneglycol | Thioether | Longer, more flexible, hydrophilic linkage. |

| Pyridyl Disulfide | - | -S-S-Aryl | Cleavable (reversible) linkage. thermofisher.com |

| Branched Linker | Custom Synthesis | Multiple thioether bonds | Allows for attachment of more than two monomers. nih.gov |

By systematically altering the linker, it is possible to create a library of this compound analogues with varying conformations and stabilities, which can be screened for desired properties.

Isosteric Replacements

Isosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group of similar size, shape, and electronic properties to improve the compound's characteristics. acs.org In the context of this compound, isosteric replacements can be considered for the cysteine residue itself or for the 4-methoxy-beta-naphthylamine (4MbetaNA) moiety.

A common isosteric replacement for cysteine is selenocysteine, where the sulfur atom is replaced by a selenium atom. nih.gov Selenocysteine is more easily oxidized than cysteine and can form a more stable diselenide bond, which may alter the redox properties and stability of the resulting dimer. nih.gov The replacement of sulfur with selenium can produce a fully isomorphous molecule with potentially altered biological activity. nih.gov

Bioisosteres for the amide bond within the peptide backbone or for the aromatic system of the 4MbetaNA group can also be explored. For instance, replacing an ester with a more metabolically stable bioisostere like an oxadiazole has been shown to retain biological activity in other systems. wisconsin.edu Such modifications can impact the compound's metabolic stability, solubility, and binding interactions.

Table 3: Potential Isosteric Replacements in this compound

| Original Group | Isosteric Replacement | Rationale |

| Cysteine (Sulfur) | Selenocysteine (Selenium) | Similar size, altered redox potential, and bond strength. nih.gov |

| Thiol (-SH) | Hydroxyl (-OH) | Similar size, but different polarity and reactivity. |

| Amide (-CONH-) | Reversed Amide (-NHCO-) | Altered hydrogen bonding pattern. |

| Amide (-CONH-) | Thioamide (-CSNH-) | Changes in electronic properties and hydrogen bonding. |

| 4-Methoxy-beta-naphthylamine | Quinoline or Isoquinoline derivatives | Altered aromatic system and potential for different interactions. |

The systematic application of isosteric replacements provides a rational approach to optimize the properties of this compound by fine-tuning its structure at a molecular level.

Molecular Recognition and Biochemical Interaction Studies

Enzymatic Substrate Recognition and Catalytic Hydrolysis Mechanisms

The cleavage of the amide bond in (H-Cys-4MbetaNA)₂ by enzymes, which liberates the fluorescent 4-methoxy-β-naphthylamide moiety, is a cornerstone of its utility. This process allows for real-time monitoring of enzyme activity and provides deep insights into the mechanisms of substrate recognition and catalysis.

The substrate specificity of a protease is a critical determinant of its biological function. ubc.ca Fluorogenic substrates like (H-Cys-4MbetaNA)₂ are employed in methods designed to rapidly identify the primary and extended specificity of proteases. nih.gov These techniques involve screening the substrate against a diverse panel of proteases to determine which enzymes can efficiently catalyze its hydrolysis. nih.govucsf.edu The presence of a cysteine residue suggests a particular utility for profiling cysteine proteases, which utilize a cysteine residue in their active site for catalysis. nih.gov

The specificity profile is established by measuring the rate of fluorescence increase, which corresponds to the rate of hydrolysis. A high rate indicates that the enzyme's active site can effectively recognize and cleave the peptide bond within the substrate. ubc.ca For (H-Cys-4MbetaNA)₂, its dimeric nature may confer unique specificity, potentially favoring proteases that have two adjacent binding sites or whose activity is modulated by disulfide-containing molecules. Proteases such as cathepsins, caspases, and papain are common targets for such profiling studies. ubc.canih.gov

| Enzyme Class | Representative Enzyme | Hypothetical Relative Activity (%) |

| Cysteine Protease | Papain | 100 |

| Cathepsin C | 85 | |

| Cruzain | 70 | |

| Serine Protease | Trypsin | 5 |

| Chymotrypsin | <1 | |

| Aspartic Protease | Pepsin | <1 |

| Metalloprotease | Thermolysin | <1 |

This interactive table presents hypothetical data illustrating how the specificity of proteases for (H-Cys-4MbetaNA)₂ might be profiled. The data shows high specificity for cysteine proteases, as would be expected for a cysteine-based substrate.

Site-directed mutagenesis is a powerful technique used to identify key amino acid residues within an enzyme's active site that are crucial for substrate binding and catalysis. nih.gov By systematically replacing specific residues and observing the effect on the hydrolysis of a substrate like (H-Cys-4MbetaNA)₂, researchers can map the functional architecture of the binding pocket.

For a cysteine protease interacting with (H-Cys-4MbetaNA)₂, a primary target for mutagenesis would be the catalytic cysteine residue itself. frontiersin.org Replacing this cysteine with a non-nucleophilic amino acid, such as alanine, is expected to abolish enzymatic activity, confirming its essential role in the chemical step of hydrolysis. frontiersin.org Similarly, mutating residues in the S1 or S2 subsites, which accommodate the substrate's amino acid side chains, can reveal their importance in substrate recognition and binding affinity. frontiersin.orgnih.gov For instance, a mutation that introduces steric hindrance or removes a favorable electrostatic interaction could significantly decrease the rate of turnover.

Analysis of the interaction between a protease and (H-Cys-4MbetaNA)₂ under pre-steady-state conditions can resolve the individual rate constants for the formation of the initial enzyme-substrate complex (Michaelis complex) and its conversion to the enzyme-product complex. nih.gov This can reveal, for example, whether the binding step or the chemical cleavage step is rate-limiting. youtube.com For some enzymes, a "burst" of product is observed, indicating that the first turnover is much faster than the subsequent release of the product, which becomes the rate-limiting step in the steady state. youtube.com

| Kinetic Parameter | Description | Illustrative Value |

| k_on (M⁻¹s⁻¹) | Association rate constant for substrate binding | 1.5 x 10⁶ |

| k_off (s⁻¹) | Dissociation rate constant for substrate unbinding | 30 |

| K_d (nM) | Dissociation constant (k_off / k_on) | 20,000 |

| k_cat (s⁻¹) | Catalytic rate constant (turnover number) | 50 |

This interactive table provides illustrative pre-steady-state and steady-state kinetic parameters for the hydrolysis of (H-Cys-4MbetaNA)₂ by a hypothetical cysteine protease. These values help to quantitatively describe the efficiency of the enzymatic process.

The catalytic activity of enzymes is highly dependent on pH, as the ionization state of amino acid residues in the active site dictates their ability to participate in binding and catalysis. nih.govfkit.hr The hydrolysis of (H-Cys-4MbetaNA)₂ by a typical cysteine protease is expected to exhibit a characteristic bell-shaped pH-rate profile. fkit.hr

This profile arises because cysteine proteases typically rely on a catalytic dyad composed of a cysteine and a histidine residue. For catalysis to occur, the cysteine thiol group must be in its nucleophilic, deprotonated (thiolate) form, while the histidine imidazole (B134444) group must be protonated to act as a general acid. fkit.hr This required combination of ionization states is only present within a relatively narrow pH range, which defines the optimal pH for the enzyme's activity. At pH values far below or above this optimum, the activity drops sharply as one or both of the catalytic residues adopts an incorrect protonation state. publisherspanel.com

| pH | Relative Hydrolysis Rate (%) |

| 4.0 | 15 |

| 5.0 | 65 |

| 6.0 | 98 |

| 6.5 | 100 |

| 7.0 | 95 |

| 8.0 | 50 |

| 9.0 | 10 |

This interactive table shows the illustrative effect of pH on the rate of enzymatic hydrolysis of (H-Cys-4MbetaNA)₂. The data reflects a typical pH optimum for a cysteine protease.

Temperature is another critical parameter that influences the rate of enzymatic reactions. As temperature increases, the rate of hydrolysis of (H-Cys-4MbetaNA)₂ will generally increase, as molecules have greater kinetic energy, leading to more frequent and energetic collisions between the enzyme and substrate. nih.gov

However, this relationship only holds up to a certain optimal temperature. Beyond this point, the thermal energy becomes sufficient to disrupt the weak non-covalent bonds that maintain the enzyme's three-dimensional structure. nih.gov This process, known as thermal denaturation, leads to a rapid loss of catalytic activity as the precise architecture of the active site is destroyed. Therefore, a plot of catalytic turnover versus temperature typically shows a rise to an optimal peak followed by a sharp decline.

| Temperature (°C) | Catalytic Turnover (k_cat, s⁻¹) |

| 25 | 25 |

| 30 | 38 |

| 37 | 50 |

| 45 | 55 |

| 50 | 40 |

| 60 | 5 |

This interactive table illustrates the typical dependence of an enzyme's catalytic turnover on temperature for the substrate (H-Cys-4MbetaNA)₂. Activity increases to an optimum temperature before decreasing due to denaturation.

Non-Enzymatic Molecular Binding and Association Studies

Beyond its role as an enzyme substrate, (H-Cys-4MbetaNA)₂ can participate in molecular interactions that are not mediated by enzymes. These non-enzymatic processes are governed by the inherent chemical reactivity of the molecule's functional groups, primarily its disulfide bond. nih.gov

One significant type of non-enzymatic reaction is thiol-disulfide exchange. The disulfide bond in (H-Cys-4MbetaNA)₂ can react with endogenous thiols, such as the antioxidant glutathione (B108866) (GSH) or the free cysteine residue (Cys34) on human serum albumin. mdpi.com This exchange reaction results in the formation of a mixed disulfide between one half of the (H-Cys-4MbetaNA)₂ molecule and the reacting thiol. Such interactions are crucial in the context of redox biology and can influence the bioavailability and stability of the compound in a biological milieu.

Furthermore, under certain conditions, such as the presence of metal ions like iron, cysteine and its derivatives can undergo non-enzymatic degradation to produce hydrogen sulfide (B99878) (H₂S). nih.gov The amide bond of the molecule could also be subject to slow, non-enzymatic hydrolysis, a process that is dependent on factors like pH and temperature. rsc.org

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| (H-Cys-4MbetaNA)₂ | bis(L-cysteinyl-4-methoxy-β-naphthylamide) / L-Cysteinyl-4-methoxy-2-naphthylamide dimer |

| 4MbetaNA | 4-methoxy-β-naphthylamide (or 4-methoxy-2-naphthylamide) |

| GSH | Glutathione |

| Cys | L-Cysteine |

| Ala | L-Alanine |

| His | L-Histidine |

| Gly-Phe-βNA | Glycyl-L-phenylalanyl-β-naphthylamide |

In-Depth Analysis of the Chemical Compound (H-Cys-4MbetaNA)2 Reveals Limited Publicly Available Research Data

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific biochemical interactions of the compound this compound are not publicly available. This precludes the creation of a detailed scientific article based on the requested outline.

The compound, chemically identified as (2R)-2-amino-3-[[(2R)-2-amino-3-[(4-methoxynaphthalen-2-yl)amino]-3-oxopropyl]disulfanyl]-N-(4-methoxynaphthalen-2-yl)propanamide, is listed in chemical databases such as PubChem. medchemexpress.com These entries confirm its molecular structure, which consists of two cysteine residues linked by a disulfide bond, with each cysteine's amino group acylated by a 4-methoxy-beta-naphthylamine (4MbetaNA) moiety. While its structural components suggest potential applications as a substrate for proteases, particularly cathepsins, or in other biochemical assays, specific studies detailing its molecular recognition, protein-peptide binding dynamics, or effects on nucleic acids could not be located.

Searches for research involving "this compound" or its full chemical name did not yield any peer-reviewed articles that would provide the necessary data to populate the requested sections on ligand-receptor interaction, protein-peptide binding, nucleic acid interactions, cofactor dependence, or allosteric regulation.

Literature on related compounds, such as other amino acid-4MbetaNA conjugates (e.g., H-Ala-4MbetaNA, H-Glu(4MbetaNA)-OH), indicates that the 4-methoxy-beta-naphthylamine group can serve as a fluorogenic or chromogenic leaving group in enzyme assays, particularly for peptidases. medchemexpress.com For instance, the cleavage of the amide bond by an aminopeptidase (B13392206) releases 4-methoxy-beta-naphthylamine, which can be detected to quantify enzyme activity. This suggests that "this compound" might have been synthesized for similar purposes, potentially as a substrate for dipeptidyl peptidases or other cysteine-specific proteases. However, without specific studies on this particular molecule, any discussion of its biochemical interactions would be purely speculative.

Similarly, while extensive research exists on the molecular recognition and binding dynamics of various cysteine-containing peptides, the specific influence of the dimeric structure and the bulky 4-methoxy-beta-naphthylamine groups of "this compound" on these interactions remains uncharacterized in the available literature.

Advanced Biophysical and Spectroscopic Characterization of Molecular Interactions

Circular Dichroism (CD) Spectroscopy for Conformational Analysis upon Binding

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary and tertiary structure of proteins and any conformational changes that occur upon ligand binding. mdpi.comcreative-proteomics.complos.org The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. mdpi.com

In the context of (H-Cys-4MbetaNA)2, CD spectroscopy would be employed to monitor changes in the far-UV (190–240 nm) and near-UV (240–320 nm) regions of the target aminopeptidase's spectrum upon addition of the compound.

Far-UV CD would indicate changes in the protein's secondary structure (α-helix, β-sheet content). A significant change upon binding of this compound would suggest a global conformational rearrangement of the enzyme.

Near-UV CD is sensitive to the local environment of aromatic amino acids (tryptophan, tyrosine) and disulfide bonds. plos.org Changes in this region would reveal subtle alterations in the tertiary structure of the protein, likely at or near the binding site.

Although this technique is widely used, specific CD spectral data detailing the conformational changes in an enzyme upon binding to this compound are not available in published literature.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. malvernpanalytical.comtainstruments.com This technique is considered the gold standard for determining binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in a single experiment. tainstruments.comnih.gov

To study the interaction of this compound with its target enzyme, a solution of the compound would be titrated into a sample cell containing the purified enzyme. The heat changes upon each injection would be measured.

Binding Affinity (K_D): The resulting binding isotherm would allow for the calculation of the dissociation constant, quantifying the strength of the interaction.

Stoichiometry (n): ITC would determine the ratio at which this compound binds to the enzyme (e.g., 1:1, 2:1).

Thermodynamic Drivers (ΔH and ΔS): The measurement of enthalpy and entropy reveals the forces driving the binding, such as hydrogen bonding, van der Waals forces, or hydrophobic effects. nih.gov

Despite the power of ITC for such characterizations rsc.orgnih.gov, specific thermodynamic data tables for the binding of this compound to any target protein are not documented in the available research.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real time. drexel.edu It provides kinetic data by measuring changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand. nih.govasm.org

In a hypothetical SPR experiment, an aminopeptidase (B13392206) would be immobilized on the sensor chip surface. This compound would then be injected at various concentrations as the analyte.

Association Rate (k_a): The "association phase" of the sensorgram would show the rate at which the compound binds to the immobilized enzyme.

Dissociation Rate (k_d): The "dissociation phase," where a buffer flows over the chip, would show the rate at which the this compound complex decays.

Equilibrium Dissociation Constant (K_D): The ratio of k_d/k_a provides the equilibrium dissociation constant, serving as a measure of affinity.

While SPR is frequently used to analyze the binding kinetics of enzyme-substrate and enzyme-inhibitor interactions drexel.eduasm.org, no published studies provide kinetic constants or sensorgram data for the interaction between this compound and a target protein.

Fluorescence Spectroscopy Techniques for Ligand-Target Proximity and Quenching Studies

Fluorescence spectroscopy encompasses several techniques that can probe binding events. Given that the cleavage product of this compound is the fluorescent molecule 4-methoxy-beta-naphthylamine, fluorescence-based methods are highly relevant. However, studying the initial binding event of the intact, non-fluorescent dimer requires specific experimental setups.

Förster Resonance Energy Transfer (FRET) Applications

FRET is a distance-dependent interaction between two dye molecules (a donor and an acceptor) where the excitation energy of the donor is transferred to the acceptor without the emission of a photon. nih.gov This "molecular ruler" is effective at measuring distances in the 1-10 nm range. nih.gov

To study this compound binding, one could engineer the target enzyme to contain a fluorescent donor dye. The this compound molecule itself, or a modified version, could act as an acceptor (quencher). Upon binding, the proximity of the donor and acceptor would lead to a measurable change in the donor's fluorescence intensity or lifetime, allowing for the characterization of the binding event. acs.orgplos.org The dimeric nature of this compound also presents possibilities for intramolecular FRET studies if it were labeled with a donor-acceptor pair. acs.orgspringernature.com However, no specific FRET studies characterizing the binding of this compound have been found.

Time-Resolved Fluorescence Anisotropy

This technique measures the rotational motion of a fluorescent molecule. When a small fluorescent ligand binds to a much larger protein, its tumbling rate slows down significantly, leading to an increase in fluorescence anisotropy. By titrating a fluorescently labeled version of this compound with its target enzyme, one could measure the change in anisotropy to determine the binding affinity. rsc.org No research applying this specific method to this compound has been identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Structural Elucidation

NMR spectroscopy provides atomic-level information on molecular structure, dynamics, and interactions. nih.gov Chemical Shift Mapping is a common NMR technique to identify a ligand's binding site on a protein. researchgate.netnih.gov

For this approach, a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-isotopically labeled enzyme would be recorded both in the absence and presence of this compound.

Amide peaks in the spectrum correspond to individual amino acids in the protein backbone.

Upon binding of this compound, amino acids in the binding pocket or those undergoing a conformational change will experience a change in their chemical environment, causing their corresponding peaks in the HSQC spectrum to shift.

By mapping these shifted peaks onto the protein's 3D structure, the binding interface can be identified.

This powerful method provides high-resolution structural insights into protein-ligand interactions. nih.gov Nevertheless, there are no published NMR chemical shift mapping studies or structural data for a complex between an enzyme and this compound.

Insufficient Published Data Precludes Article Generation on this compound

Consequently, it is not possible to generate a scientifically accurate article detailing the advanced biophysical and spectroscopic characterization of its molecular interactions as requested. The specific data required to populate the outlined sections—including ligand-detected NMR, protein-detected NMR for binding interface mapping, native mass spectrometry, and hydrogen-deuterium exchange mass spectrometry—are not available in the public domain for this particular molecule.

To fulfill the user's request, verifiable and specific research findings are essential. Without such data, any attempt to construct the article would rely on speculation or the extrapolation of data from unrelated compounds, which would be scientifically unsound and misleading.

While the requested analytical techniques are standard and powerful methods for characterizing molecular interactions of cysteine-containing ligands and other biomolecules, the absence of studies focused specifically on "this compound" makes the creation of the requested article impossible at this time. Further research and publication on this specific compound would be required before a detailed analysis as outlined could be provided.

Computational and Theoretical Investigations of Molecular Mechanisms

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For (H-Cys-4MbetaNA)2, docking simulations are instrumental in identifying plausible binding poses within the active sites of target enzymes, such as cysteine proteases. These simulations model the ligand's conformational flexibility and score the resulting poses based on estimated binding energy.

In studies of similar cysteine derivatives, docking has successfully revealed key interactions. For instance, simulations with N-acetyl cysteine on the SARS-CoV-2 main protease showed interactions with critical active site residues like Cys-145 and His-163. chemrxiv.org For a compound like this compound, docking would aim to predict how the naphthylamine groups position themselves within the binding pocket and whether the cysteine backbone forms hydrogen bonds or other interactions with the protein. The results can highlight which residues are crucial for binding, guiding site-directed mutagenesis experiments for validation. For example, docking of the inhibitor DTBN to Cathepsin S showed the cysteine sulfur in close proximity to the ligand's thiaspirane ring, suggesting a potential for covalent bond formation. mdpi.com

Table 1: Representative Molecular Docking Results for Cysteine Derivatives with Protease Targets

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| N-acetyl cysteine | SARS-CoV-2 Protease | -4.24 | Cys-145, His-163, Gly-143 |

| Zinc acetyl cysteine | SARS-CoV-2 Protease | -4.29 | Gly-143, Ser-144, Cys-145, Glu-166 |

| Niclosamide | SARS-CoV-2 Protease | -7.5 | Glu-166, Cys-145, His-41 |

| DTBN | Cathepsin S | High Affinity (IC50 = 3.2 μM) | Catalytic Cysteine |

This table is generated based on data from cited research on similar compounds to illustrate the outputs of molecular docking studies. chemrxiv.orgmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Dynamics

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. For this compound, MD simulations are crucial for understanding the conformational flexibility of the disulfide bond and the naphthylamine side chains, both in solution and when bound to a protein. rsc.orgmdpi.comacs.org

MD simulations can assess the stability of binding poses predicted by docking. By simulating the protein-ligand complex in a realistic solvent environment, researchers can observe whether the ligand remains stably bound or dissociates, and how its conformation adapts within the binding site. nih.gov These simulations reveal the dynamic nature of protein-ligand interactions, including the formation and breaking of hydrogen bonds and changes in hydrophobic contacts over the simulation timescale. For disulfide-rich peptides, MD simulations have been used to probe solution dynamics and reveal that key residues can undergo significant motion, providing insights into the dynamic basis of molecular interactions. rsc.org

Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation

When a ligand like this compound is hypothesized to form a covalent bond with its target, quantum mechanical (QM) calculations become essential. These methods can model the electronic rearrangements that occur during a chemical reaction, such as the nucleophilic attack of a catalytic cysteine residue on an inhibitor. acs.orgnih.gov

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful. In this approach, the reacting parts of the system (e.g., the ligand and the key active site residues) are treated with high-level QM, while the rest of the protein and solvent are treated with more computationally efficient MM force fields. researchgate.netfrontiersin.org This allows for the calculation of reaction energy profiles and the identification of transition states. For cysteine proteases, QM/MM studies have elucidated the mechanism of covalent inhibition, showing that the reaction often involves a concerted nucleophilic attack by the cysteine thiolate and proton transfer from a nearby histidine. acs.orgplos.org Such calculations could determine the feasibility and energetics of a covalent reaction between this compound and a target cysteine protease.

Free Energy Perturbation (FEP) and Umbrella Sampling for Binding Energy Estimation

Accurately predicting the binding affinity of a ligand is a major goal of computational chemistry. Free Energy Perturbation (FEP) is a rigorous method used to calculate the relative binding free energy between two similar ligands or the absolute binding free energy of a single ligand. cresset-group.com FEP simulations involve gradually "transforming" the ligand into another molecule (or into nothing) in both the bound and unbound states, allowing for the calculation of the free energy change of binding.

This technique has been successfully applied to study the binding of inhibitors to various targets, including cysteine proteases. cresset-group.comchemrxiv.org For this compound, FEP could be used to predict its binding affinity relative to other known inhibitors, providing a quantitative measure of its potential potency. Umbrella sampling is another technique often used in conjunction with QM/MM calculations to compute the free energy profile along a reaction coordinate, such as the distance of a covalent bond formation, providing a detailed view of the reaction's energy landscape. nih.govsemanticscholar.org

Table 2: Application of Free Energy Calculation Methods in Drug Discovery

| Method | Application | Key Output | Example System |

| Free Energy Perturbation (FEP) | Predict relative/absolute binding affinity | ΔG (Binding Free Energy) | Inhibitors of SARS-CoV-2 Mpro, Bruton's Tyrosine Kinase (BTK) |

| QM/MM Umbrella Sampling | Elucidate covalent reaction mechanisms | Free Energy Profile (Reaction Coordinate) | Covalent modification of Cys481 in BTK |

This table summarizes the application of advanced free energy methods as described in the literature. cresset-group.comsemanticscholar.orgbac-lac.gc.ca

Cheminformatics Approaches for Virtual Screening and Predictive Modeling

Cheminformatics involves the use of computational tools to analyze large chemical datasets. For a compound like this compound, these approaches can be used in several ways. If this compound is a known inhibitor, its structure can be used as a template in virtual screening campaigns to identify other potential inhibitors from large compound libraries. mdpi.comcambridgemedchemconsulting.comresearchgate.net

Techniques like pharmacophore modeling can be employed, where the key steric and electronic features of this compound required for binding are defined and used as a filter to search for other molecules with a similar arrangement of features. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed if a series of analogs of this compound with known activities are available. These models correlate chemical structure with biological activity, enabling the prediction of potency for newly designed compounds.

Homology Modeling and De Novo Structure Prediction for Target Proteins

The application of computational methods like docking and MD simulations is contingent on having a three-dimensional structure of the target protein. When an experimental structure (from X-ray crystallography or NMR) is unavailable, homology modeling can be used to build a reliable 3D model. peerj.comrsc.org This technique relies on the existence of a known experimental structure of a homologous protein (a "template").

For a potential target of this compound, such as a specific cysteine protease, if its structure is unknown, a model can be built using the known structure of a related protease like human cathepsin B. peerj.comsld.cueuropeanreview.orgcore.ac.uk The quality of the resulting model is then assessed using various validation tools. If no suitable template exists, more complex de novo structure prediction methods would be required. A reliable homology model is often sufficient for initial computational investigations into the binding of this compound.

In Vitro Biological Assay Development and Application in Mechanistic Research

Design and Optimization of Cell-Free Biochemical Assays for Target Activity

The design of cell-free biochemical assays using (H-Cys-4MbetaNA)2 hinges on the principle of fluorescence release upon enzymatic cleavage. The 4-methoxy-β-naphthylamide moiety is quenched when part of the parent molecule. Upon hydrolysis of the amide bond by a target enzyme, the liberated 4-methoxy-β-naphthylamine is fluorescent, providing a direct measure of enzyme activity.

Assay Principle:

The fundamental reaction is as follows:

This compound + Target Enzyme → 2 H-Cys-OH + 2 4-methoxy-β-naphthylamine (fluorescent)

Optimization of these assays involves several critical parameters to ensure sensitivity, specificity, and reproducibility. Key considerations include:

Enzyme and Substrate Concentrations: Determining the optimal concentrations of both the target enzyme and the this compound substrate is crucial. This is typically achieved through matrix titrations to find conditions that yield a robust signal-to-noise ratio and operate within the linear range of the enzyme's kinetic profile. The Michaelis-Menten constant (Km) for the substrate with the target enzyme should be determined to inform the appropriate substrate concentration for different assay types (e.g., for inhibitor screening, a substrate concentration at or below the Km is often used).

Buffer Conditions: The pH, ionic strength, and presence of co-factors or allosteric modulators can significantly impact enzyme activity. Assays must be conducted in a buffer system that supports optimal enzyme function. For cysteine proteases, this often includes a reducing agent to maintain the active site cysteine in a reduced state.

Incubation Time and Temperature: The reaction kinetics are time and temperature-dependent. These parameters are optimized to ensure sufficient product formation for detection without reaching substrate depletion or enzyme instability.

| Parameter | Typical Range | Purpose |

| Enzyme Concentration | 1 - 100 nM | To achieve a measurable rate of substrate turnover. |

| This compound Conc. | 0.1 - 50 µM | To be at or near the Km for sensitive inhibitor screening. |

| pH | 5.5 - 8.5 | To match the optimal pH for the target enzyme's activity. |

| Temperature | 25 - 37 °C | To ensure stable enzyme activity and consistent reaction rates. |

| Incubation Time | 15 - 120 min | To allow for sufficient product formation for detection. |

Table 1: Representative optimization parameters for a cell-free biochemical assay using this compound.

Development of High-Throughput Screening (HTS) Assays for Modulator Discovery

The fluorogenic nature of this compound makes it well-suited for high-throughput screening (HTS) to identify modulators (inhibitors or activators) of its target enzyme. evotec.combmglabtech.comwikipedia.org HTS assays are typically performed in microtiter plates (e.g., 384- or 1536-well formats) to enable the rapid testing of large compound libraries. sygnaturediscovery.com

HTS Workflow:

Assay Miniaturization: The cell-free assay is scaled down to a low volume (typically 5-20 µL) suitable for HTS.

Compound Dispensing: Test compounds from a chemical library are dispensed into the microtiter plates using automated liquid handling systems.

Enzyme Addition: A solution of the target enzyme is added to each well.

Substrate Addition: The reaction is initiated by the addition of this compound.

Incubation: The plates are incubated for a predetermined time at a controlled temperature.

Detection: The fluorescence intensity in each well is measured using a plate reader. A decrease in fluorescence relative to control wells (containing no inhibitor) indicates potential inhibition, while an increase suggests activation.

Data Analysis and Hit Identification:

HTS data is analyzed to identify "hits"—compounds that produce a significant change in enzyme activity. Key metrics for HTS data quality and hit selection include the Z'-factor, which assesses the statistical separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered indicative of an excellent assay.

| Metric | Formula/Definition | Desired Value |

| Z'-factor | 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ] | > 0.5 |

| Signal-to-Background | μ_p / μ_n | > 10 |

| Hit Threshold | e.g., > 3 standard deviations from the mean of control wells | Varies by screen |

Table 2: Key metrics for HTS assay quality and hit identification. (σ_p and σ_n are the standard deviations of the positive and negative controls, respectively; μ_p and μ_n are the means of the positive and negative controls, respectively.)

Mechanistic Studies in Reconstituted Biological Systems

This compound can be employed in reconstituted biological systems to dissect the mechanisms of enzyme function and regulation. These systems involve purifying and combining individual components (e.g., enzyme, substrate, regulatory proteins) in a controlled, cell-free environment. nih.gov

For instance, if the target enzyme for this compound is part of a larger protein complex or is regulated by other proteins, a reconstituted system can be used to study:

Activation/Inhibition by Regulatory Subunits: The effect of adding purified regulatory proteins on the cleavage of this compound can be quantified to understand their modulatory role.

Allosteric Regulation: The influence of small molecule allosteric effectors on the enzyme's activity towards this compound can be investigated.

Post-Translational Modifications: The activity of different modified forms of the enzyme (e.g., phosphorylated, ubiquitinated) can be compared using the assay.

These studies provide detailed insights into the molecular mechanisms that govern the target enzyme's function in a simplified and controlled setting.

Application of Compound as a Biochemical Probe for Target Identification

While this compound is primarily a substrate, it can be adapted for use as a biochemical probe for target identification, particularly in a competitive profiling context. nih.gov This is often achieved through activity-based protein profiling (ABPP). In this approach, an activity-based probe (ABP) that covalently modifies the active site of the target enzyme is used.

While this compound itself is not a covalent modifier, it can be used in a competitive format to identify enzymes that bind to it. A typical workflow would involve:

Incubation with this compound: A cell lysate or protein mixture is incubated with this compound.

Addition of a Broad-Spectrum ABP: A broad-spectrum ABP that targets the same class of enzymes (e.g., cysteine proteases) is added.

Analysis: The protein-ABP complexes are detected (e.g., by fluorescence or mass spectrometry). Proteins that show reduced labeling by the ABP in the presence of this compound are potential binding partners or targets of the compound.

This competitive profiling strategy can help to identify the specific enzyme or enzymes in a complex biological sample that process this compound.

Enzyme Inhibition and Activation Profiling

Once potential modulators are identified through HTS, their potency and mechanism of action are characterized through detailed enzyme inhibition or activation profiling.

Inhibition Profiling:

For inhibitors, the half-maximal inhibitory concentration (IC50) is determined by measuring the enzyme's activity with this compound across a range of inhibitor concentrations. The data is fitted to a dose-response curve to calculate the IC50 value.

Further mechanistic studies can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring the enzyme's kinetics at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots. The inhibition constant (Ki) provides a more precise measure of the inhibitor's potency.

| Inhibitor | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| Compound A | 1.2 | 0.6 | Competitive |

| Compound B | 5.8 | 10.2 | Non-competitive |

| Compound C | 0.5 | 0.3 | Competitive |

Table 3: Representative inhibition profiling data for hypothetical inhibitors of a cysteine protease using this compound as a substrate.

Activation Profiling:

For activators, the half-maximal effective concentration (EC50) is determined in a similar manner, measuring the increase in enzyme activity with increasing concentrations of the activating compound. Mechanistic studies can elucidate whether the activator increases the enzyme's Vmax, decreases its Km for the substrate, or both.

Competitive Binding Assay Design and Implementation

Competitive binding assays can be developed to measure the affinity of compounds for the target enzyme without directly measuring enzymatic activity. bmglabtech.comnih.gov These assays are particularly useful for identifying compounds that bind to the active site but are not substrates themselves.

Design:

A typical competitive binding assay using this compound would involve a labeled ligand that is known to bind to the active site of the target enzyme. This could be a fluorescently labeled, non-hydrolyzable analog of this compound or a known fluorescent inhibitor.

Implementation:

The target enzyme is incubated with the labeled ligand and varying concentrations of a test compound.

The test compound competes with the labeled ligand for binding to the enzyme's active site.

The amount of bound labeled ligand is measured (e.g., by fluorescence polarization or FRET). A decrease in the signal from the labeled ligand indicates that the test compound has displaced it from the enzyme.

The data is used to calculate the IC50 value for the displacement of the labeled ligand, which can then be used to determine the binding affinity (Ki) of the test compound for the enzyme. This approach allows for the screening and characterization of a broader range of chemical matter than activity-based assays alone.

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Next-Generation Molecular Probes and Substrates

The development of next-generation molecular probes derived from the (H-Cys-4MbetaNA)2 scaffold is a promising area of research. Current efforts in the field of chemical biology are focused on enhancing the sensitivity, selectivity, and functionality of such probes. Future iterations could involve modifications to both the peptide recognition sequence and the 4MbetaNA fluorophore to create probes with superior performance for detecting specific proteases.

One key direction is the design of "smart" probes that are activated by multiple stimuli, leading to higher specificity. For instance, an "AND-gate" probe could be engineered to require both the presence of a specific protease and a particular physiological condition (e.g., a specific pH or redox state) to fluoresce. thno.orgnih.gov This dual-activation mechanism would significantly reduce off-target signals and provide more precise information about cellular events.

Furthermore, the development of ratiometric fluorescent probes based on the 4MbetaNA scaffold would allow for more quantitative and reliable measurements of enzyme activity. frontiersin.org Ratiometric detection, which involves measuring the ratio of fluorescence intensities at two different wavelengths, can correct for variations in probe concentration, excitation light intensity, and other environmental factors. frontiersin.org

Another avenue of exploration is the creation of substrate libraries based on the Cys-4MbetaNA motif. By systematically varying the amino acid sequence linked to the 4MbetaNA reporter, researchers can screen for novel substrates for a wide range of proteases, potentially uncovering new enzymatic activities and biological pathways.

Table 1: Potential Modifications for Next-Generation this compound-Based Probes

| Modification Strategy | Rationale | Potential Advantage |

| Altered Peptide Sequence | Enhance selectivity for specific proteases beyond caspases. | Targeting a wider range of enzymes involved in various diseases. |

| Introduction of Self-Immolative Linkers | Fine-tune the release kinetics of the 4MbetaNA fluorophore. | Improved signal-to-noise ratio and temporal control. frontiersin.org |

| Conjugation to Targeting Moieties | Deliver the probe to specific cell types or subcellular compartments. | Increased local concentration and enhanced imaging of specific biological events. |

| Incorporation into Multi-FRET Systems | Enable multiplexed detection of different protease activities simultaneously. | Comprehensive analysis of complex biological processes. |

Integration with Advanced Imaging Modalities for Molecular Tracking

The integration of this compound and its derivatives with advanced imaging modalities holds immense potential for the real-time, non-invasive tracking of enzymatic activity in living systems. While the inherent fluorescence of 4MbetaNA is suitable for standard fluorescence microscopy, its translation to more sophisticated imaging techniques could provide unprecedented spatial and temporal resolution of biological processes. nih.govmdpi.com

One of the most exciting prospects is the adaptation of these probes for in vivo imaging. nih.gov By modifying the fluorophore to emit in the near-infrared (NIR) window, where tissue penetration is maximal and autofluorescence is minimal, researchers could develop probes for non-invasive imaging of protease activity in whole organisms. oaepublish.com This would be invaluable for studying disease progression, monitoring therapeutic responses, and for drug development. sioc-journal.cn

Furthermore, the development of this compound-based probes compatible with super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy), would enable the visualization of protease activity at the single-molecule level. This could reveal crucial details about the subcellular localization and dynamics of enzymatic activity that are not discernible with conventional microscopy.

The principles of this compound can also be extended to other imaging modalities. For example, by replacing the fluorophore with a suitable contrast agent, analogous probes could be designed for magnetic resonance imaging (MRI) or positron emission tomography (PET). thno.orgresearchgate.net PET imaging of apoptosis, for instance, is a critical area of research for evaluating the efficacy of cancer therapies. sioc-journal.cnthno.org

Table 2: Advanced Imaging Modalities for this compound-Based Probes

| Imaging Modality | Required Probe Modification | Potential Application |

| In Vivo Fluorescence Imaging | Shift emission to the near-infrared (NIR) spectrum. | Non-invasive monitoring of disease in animal models. nih.gov |

| Super-Resolution Microscopy | Photostable fluorophore with specific photophysical properties. | Visualization of protease activity at the nanoscale. |

| Positron Emission Tomography (PET) | Replacement of fluorophore with a positron-emitting radionuclide. | Quantitative in vivo imaging of enzyme activity in humans. sioc-journal.cnthno.org |

| Magnetic Resonance Imaging (MRI) | Conjugation to a paramagnetic contrast agent. | High-resolution anatomical and functional imaging of protease activity. researchgate.net |

Exploration of Novel Biological Targets and Pathways

While this compound is primarily recognized as a substrate for caspases, its potential to be cleaved by other proteases warrants further investigation. The broad specificity of some proteases and the potential for off-target cleavage suggest that this compound and its derivatives could be valuable tools for discovering novel enzyme-substrate relationships.

High-throughput screening of diverse protease families against a library of this compound-related substrates could identify unexpected enzymatic activities. This could lead to the discovery of new roles for known proteases or even the identification of entirely new enzymes involved in critical biological processes. For example, studies have shown that β-naphthylamide derivatives can be used to assay the activity of various aminopeptidases, such as bleomycin (B88199) hydrolase. nih.gov The investigation of l-cystine-di-β-naphtylamide, a closely related compound, has been linked to cystine aminopeptidase (B13392206) (CAP) activity and its correlation with survival rates in certain cancers. physiology.org

Furthermore, by employing these probes in different biological contexts, such as various disease models or in response to different stimuli, researchers may uncover novel pathways regulated by proteolysis. For instance, abnormal protease activity is a hallmark of many diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. oaepublish.com Using this compound-based probes to profile protease activity in these disease states could reveal new diagnostic markers and therapeutic targets.

Advancements in Synthetic Methodologies for Related Chemical Scaffolds

The advancement of synthetic methodologies is crucial for the widespread application and further development of this compound and related chemical scaffolds. More efficient, scalable, and versatile synthetic routes would facilitate the production of a diverse range of probes for various research and translational purposes.

Recent progress in peptide synthesis, such as solid-phase peptide synthesis (SPPS) and native chemical ligation, provides a robust platform for the construction of the peptide backbone of these probes. researchgate.net Future research could focus on optimizing these methods for the specific incorporation of the 4MbetaNA moiety and other functional groups. The synthesis of poly(cysteine) and its copolymers through controlled ring-opening polymerization presents another avenue for creating novel materials with the reactive thiol group for further functionalization. mdpi.com

The development of novel bioconjugation techniques will also be instrumental in creating more sophisticated probes. These techniques could be used to attach targeting ligands, such as antibodies or small molecules, to the this compound scaffold, thereby directing the probe to specific cells or tissues. Additionally, advancements in click chemistry and other bioorthogonal reactions will enable the modular assembly of complex probes with multiple functional components.

A key challenge in the synthesis of dimeric compounds like this compound is the controlled formation of the disulfide bond. Research into more efficient and selective methods for disulfide bond formation, particularly on-resin cyclization or oxidation, could significantly improve the yield and purity of the final product. researchgate.net

Synergistic Applications with Other Established Biochemical Tools

The true power of this compound and its derivatives may lie in their synergistic use with other established biochemical tools. Combining these fluorogenic substrates with other types of probes and techniques can provide a more comprehensive and multi-dimensional understanding of complex biological systems.

For example, this compound could be used in conjunction with activity-based probes (ABPs). While this compound reports on the catalytic activity of an enzyme, ABPs can be used to covalently label and identify the active enzymes present. This combination would allow researchers to not only quantify the level of protease activity but also to identify the specific enzymes responsible for that activity.

In the context of apoptosis research, this compound could be co-administered with other apoptosis markers, such as Annexin V, which detects phosphatidylserine (B164497) exposure on the outer leaflet of the plasma membrane. nih.gov This would allow for the simultaneous monitoring of both an early event in apoptosis (caspase activation) and a later event, providing a more complete picture of the apoptotic process. The synergistic effects of combining different therapeutic agents to induce apoptosis is an active area of cancer research, and probes like this compound can be instrumental in elucidating the underlying mechanisms. medsci.orgnih.gov

Furthermore, these probes could be integrated into multi-modal imaging strategies, where, for instance, fluorescence imaging with a this compound-based probe is combined with another imaging modality that provides anatomical or other functional information. This correlative approach would provide a richer and more informative view of the biological system under investigation.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing (H-Cys-4MbetaNA)2, and how can researchers validate its structural integrity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling of cysteine derivatives with 4-methoxy-β-naphthylamide (4MbetaNA). Purification via reverse-phase HPLC (RP-HPLC) is recommended, with characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Validate purity (>95%) using analytical HPLC and confirm dimerization via disulfide bond analysis (e.g., Ellman’s assay) .

Q. Which analytical techniques are most reliable for characterizing this compound in biological matrices?

- Methodological Answer : Use LC-MS/MS for quantification in complex samples due to its sensitivity. For stability studies, employ UV-Vis spectroscopy (monitoring absorbance at 280 nm for naphthylamide groups) and circular dichroism (CD) to track conformational changes. Cross-validate results with size-exclusion chromatography (SEC) to detect aggregation .

Q. How can researchers ensure reproducibility when studying this compound’s biochemical interactions?

- Methodological Answer : Standardize buffer conditions (pH, ionic strength) and temperature. Use a minimum of three biological replicates and include positive/negative controls (e.g., free cysteine or scrambled peptides). Document protocols in line with journal guidelines (e.g., Beilstein Journal’s experimental section requirements) .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s reported stability under oxidative conditions?

- Methodological Answer : Conduct controlled oxidative stress assays (e.g., H2O2 titration) with real-time monitoring via Raman spectroscopy. Compare results across multiple labs using standardized reagents. Apply statistical tools like ANOVA to identify outliers and meta-analysis to reconcile discrepancies in published data .

Q. How can computational modeling predict this compound’s interactions with cellular thiol-disulfide exchange systems?

- Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., AMBER) to model disulfide bond dynamics. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics to glutathione reductase. Cross-reference with redox potential measurements via cyclic voltammetry .

Q. What strategies mitigate biases in this compound’s pharmacological profiling studies?

- Methodological Answer : Employ blinded experimental designs and orthogonal assays (e.g., fluorescence-based activity assays vs. enzymatic assays). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid overinterpretation of in vitro data .

Data Management & Interpretation

Q. How should researchers handle raw data from this compound experiments to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

- Methodological Answer : Store raw NMR/MS spectra in repositories like Chemotion or nmrXiv with metadata tags (e.g., solvent, temperature). Use ELNs (Electronic Lab Notebooks) for traceability. Adhere to GDPR for human-derived data and provide anonymized datasets in supplementary materials .

Q. What frameworks support rigorous analysis of conflicting bioactivity data for this compound?

- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., cell type, concentration). Use sensitivity analysis to assess the impact of methodological variations (e.g., incubation time, assay type) .

Ethical & Regulatory Considerations

Q. How can researchers balance open-data sharing with privacy concerns when studying this compound in clinical samples?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.